1-Isobutyl-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
1-Isobutyl-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of isobutyl hydrazine with 3-methyl-2-nitropropene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products Formed:
Reduction: 1-Isobutyl-5-methyl-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
1-Isobutyl-5-methyl-3-nitro-1H-pyrazole has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole
- 3-Methyl-1-phenyl-5-nitro-1H-pyrazole
- 1-Isobutyl-5-methyl-3-amino-1H-pyrazole
Comparison: 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole stands out due to its unique combination of isobutyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-methyl-1-(2-methylpropyl)-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)5-10-7(3)4-8(9-10)11(12)13/h4,6H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMOMCDNOVTFNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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